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Compound of Interest

Compound Name: 2-Ethylbutylamine

Cat. No.: B1583521

Introduction

2-Ethylbutylamine (CAS No. 617-79-8) is a primary aliphatic amine with a variety of
applications in chemical synthesis. A thorough understanding of its spectroscopic properties is
essential for its identification, characterization, and quality control in research and industrial
settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-ethylbutylamine,
along with detailed experimental protocols for data acquisition. This document is intended for
researchers, scientists, and professionals in drug development and chemical analysis who
require a detailed reference for this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-ethylbutylamine. The data
has been compiled from various spectral databases and is presented in a structured format for
clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 13C NMR spectra of 2-ethylbutylamine provide detailed information about its carbon-
hydrogen framework.

IH NMR (Proton NMR) Data
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The *H NMR spectrum of 2-ethylbutylamine was recorded in deuterated chloroform (CDCIs) at
400 MHz. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Chemical Shift L . .
Multiplicity Integration Assignment

(ppm)

2.61 Doublet 2H -CH2-NH:z

1.35-1.25 Multiplet 5H -CH(CH2CH3)2

0.88 Triplet 6H -CH(CH2CHs)2

Table 1: *H NMR data for 2-Ethylbutylamine in CDCls.
13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum of 2-ethylbutylamine was also recorded in CDCls. The following table
lists the chemical shifts for each carbon atom.

Chemical Shift (ppm) Assignment
46.5 -CHz2-NH:2
45.8 -CH(CH2CHs)2
24.0 -CH(CH2CHs)2
11.4 -CH(CH2CHs)2

Table 2: 13C NMR data for 2-Ethylbutylamine in CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-ethylbutylamine was obtained from a liquid film. The table below highlights the
characteristic absorption bands.
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Wavenumber (cm~?) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (primary amine)
2958 - 2872 Strong C-H stretch (aliphatic)

1595 Medium N-H bend (scissoring)

1465 Medium C-H bend (methylene/methyl)
1080 Medium C-N stretch

Table 3: Key IR absorption bands for 2-Ethylbutylamine (liquid film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented here was obtained by electron ionization (El) mass

spectrometry.
miz Relative Intensity (%) Proposed Fragment lon
101 3.9 [M]* (Molecular lon)
84 2.3 [M - NHs]*
72 2.0 [M - C2Hs]*
55 5.0 [CaH7]*
41 45 [C3Hs]*
30 100.0 [CH2NHz]* (Base Peak)

Table 4: Major fragmentation peaks in the EI mass spectrum of 2-Ethylbutylamine.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
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Sample Preparation:

o Approximately 10-20 mg of liquid 2-ethylbutylamine is dissolved in 0.5-0.7 mL of deuterated
chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

e The solution is transferred to a 5 mm NMR tube.

IH NMR Acquisition:

Spectrometer: 400 MHz NMR spectrometer.

o Solvent: CDCls.

e Temperature: 298 K.

e Pulse Program: Standard single-pulse experiment.
e Number of Scans: 16.

e Relaxation Delay: 1.0 s.

e Spectral Width: 16 ppm.

13C NMR Acquisition:

Spectrometer: 100 MHz NMR spectrometer.

o Solvent: CDCls.

o Temperature: 298 K.

o Pulse Program: Proton-decoupled single-pulse experiment.
» Number of Scans: 1024.

e Relaxation Delay: 2.0 s.

e Spectral Width: 240 ppm.
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Infrared (IR) Spectroscopy

Sample Preparation:

o Adrop of neat 2-ethylbutylamine is placed between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates to form a thin liquid film.

FT-IR Acquisition:

e Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
e Mode: Transmittance.

e Resolution: 4 cm~1.

e Number of Scans: 32.

e Spectral Range: 4000 - 400 cm™1,

o Background: A background spectrum of the clean salt plates is recorded prior to the sample
measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o A small amount of 2-ethylbutylamine is introduced into the mass spectrometer via a gas
chromatography (GC) system or a direct insertion probe.

o The sample is vaporized and then ionized using electron ionization (El) with a standard
electron energy of 70 eV.

Mass Analysis:
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
e Scan Range: m/z 10 - 200.

e lon Source Temperature: 200 °C.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
identification of 2-ethylbutylamine.

Workflow for Spectroscopic Identification of 2-Ethylbutylamine
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Spectroscopic analysis workflow for 2-Ethylbutylamine.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1583521?utm_src=pdf-body
https://www.benchchem.com/product/b1583521?utm_src=pdf-body-img
https://www.benchchem.com/product/b1583521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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